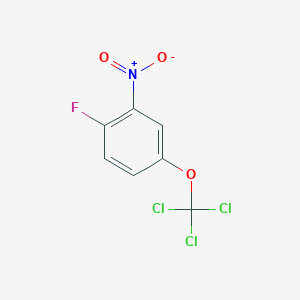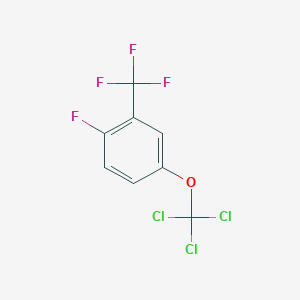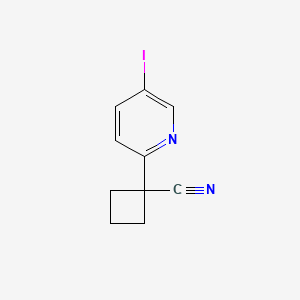
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile
説明
Synthesis Analysis
The synthesis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile involves the reaction of 2-fluoro-5-iodo-pyridine and cyclobutanecarbonitrile in the presence of sodium hexamethyldisilazane . The reaction is carried out in dry toluene under an inert atmosphere . After the reaction, the product is extracted and dried to yield 1-(5-iodo-pyridin-2-yl)-cyclobutanecarbonitrile .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile is the reaction between 2-fluoro-5-iodo-pyridine and cyclobutanecarbonitrile . This reaction is facilitated by sodium hexamethyldisilazane in an inert atmosphere .科学的研究の応用
Synthetic Applications
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile and its derivatives have been extensively studied for their synthetic applications. The compound has been utilized in various chemical reactions, such as the Sonogashira cross-coupling process, to produce novel compounds. For instance, N-(5-iodopyridin-2-yl)aminide demonstrated reactivity in a copper-free Sonogashira cross-coupling process, using PdCl2(PPh3)2 and DABCO as the base under microwave irradiation or traditional heating in acetonitrile, leading to the formation of novel compounds with potential applications in material science and medicinal chemistry (Cordoba, Izquierdo, & Alvarez-Builla, 2011).
Antiviral Research
The derivatives of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile have shown promising results in antiviral research. Compounds synthesized from this chemical structure have been evaluated for their antiviral activities against significant viruses. For instance, a study reported the synthesis of bipyridine-3′0-carbonitrile derivatives that reacted with halogen-containing reagents to produce thieno[2,3-b]-pyridine derivatives. These newly synthesized compounds were evaluated for their cytotoxicity and antiviral activities against HSV1 (Herpes Simplex virus type 1), HAV (Hepatitis A virus), and MBB, indicating the potential of these compounds in antiviral therapeutics (Attaby, Ali, Elghandour, & Ibrahem, 2006).
特性
IUPAC Name |
1-(5-iodopyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCQZLXZGCKIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

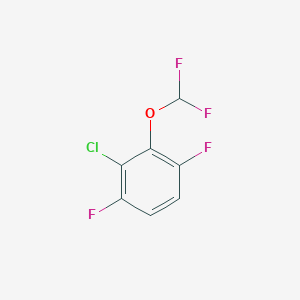
![1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1402219.png)
![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)


![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)

![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)
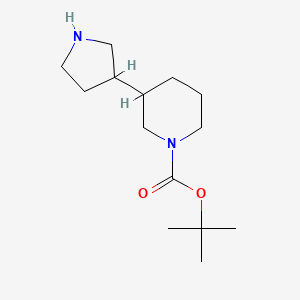

![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1402233.png)
